Product packaging for (10R)-1,8-Dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one(Cat. No.:CAS No. 5133-19-7)

(10R)-1,8-Dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

Cat. No.: B1587664
CAS No.: 5133-19-7
M. Wt: 418.4 g/mol
InChI Key: AFHJQYHRLPMKHU-GCLVLASRSA-N
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Description

Contextual Overview of Aloins and Isomerism

Aloins are a class of anthraquinone (B42736) C-glycosides. The fundamental structure consists of an anthraquinone backbone linked to a sugar moiety, specifically a glucose molecule ontosight.ainih.gov. Aloin (B1665253) exists as a mixture of two diastereomers, aloin A and aloin B, which share the same molecular formula (C₂₁H₂₂O₉) and molecular weight (418.398) but differ in the stereochemistry at the C-10 position of the anthrone (B1665570) core echemi.comphytopurify.comchemscene.comcaymanchem.com. Aloin A has the (10S) configuration, while aloin B has the (10R) configuration guidetomalariapharmacology.orgcaymanchem.com. This difference in spatial arrangement, while seemingly minor, can influence their physical, chemical, and biological properties. Research indicates that these structural differences may lead to distinct pharmacological profiles acs.org.

Aloin B is a C-glycosyl compound where the anomeric hydroxyl group of beta-D-glucopyranose is replaced by a 4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl moiety with the (9R) diastereoisomer configuration echemi.comnih.gov.

Historical Perspectives on Aloin B Research and Characterization

The study of aloins dates back to the mid-19th century. Aloin, as barbaloin (primarily aloin A), was described in 1905, although it had been isolated and examined by researchers in the late 1800s acs.org. Early research focused on the isolation and basic characterization of the compounds found in Aloe exudate.

A significant step in understanding aloin isomerism occurred in 1907 when a French chemist, E. Léger, reported that barbaloin transformed at elevated temperatures (160–165 ºC) into a product he termed "β-barbaloin" acs.org. It is now understood that this transformation involved the epimerization of barbaloin (aloin A) to isobarbaloin (aloin B), resulting in a mixture of the two diastereomers acs.org. Léger's subsequent work further contributed to the knowledge of these compounds, particularly β-barbaloin (aloin B) acs.org.

Modern academic research has employed advanced analytical techniques to further characterize aloin B and differentiate it from aloin A. High-performance liquid chromatography (HPLC) is a widely used method for the separation and quantification of aloin A and aloin B in Aloe extracts phytopurify.comareeo.ac.irchemfaces.comscientific.netresearchgate.net. Studies have utilized HPLC with diode-array detection (HPLC-DAD) or evaporative light scattering detection (HPLC-ELSD) for analysis phytopurify.com. High-speed counter-current chromatography (HSCCC) has also been successfully applied for the isolation and purification of aloin A and aloin B from crude Aloe extracts, achieving high purities for both isomers chemfaces.comscientific.netresearchgate.net.

Detailed structural characterization of aloin B is performed using techniques such as Mass Spectrometry (Mass) and Nuclear Magnetic Resonance (NMR) spectroscopy phytopurify.com. The chemical structure of aloin B has been confirmed, including its specific stereochemistry at the C-10 position caymanchem.comnih.gov.

Research findings have indicated that the relative percentages of aloin A and B can vary depending on the extraction method and the part of the Aloe plant used areeo.ac.irresearchgate.net. For instance, studies have shown that in certain extracts, the amount of aloin B was significantly higher than aloin A areeo.ac.ir.

The stability of aloin isomers in solution has also been a subject of academic investigation, highlighting that both epimers are not stable in aqueous solution, underscoring the need for strategies like encapsulation to enhance stability for potential applications acs.org.

Research continues to explore the academic aspects of aloin B, including its occurrence in different Aloe species, improved isolation and characterization methods, and its distinct chemical and biological properties compared to aloin A.

Table 1: Physicochemical Properties of Aloin B

PropertyValueSource
Molecular FormulaC₂₁H₂₂O₉ echemi.comchemscene.com
Molecular Weight418.398 echemi.comphytopurify.comchemscene.com
CAS Number28371-16-6 echemi.comphytopurify.comchemscene.comcaymanchem.com
SynonymsIsobarbaloin, β-Barbaloin, 10-epi Aloin A phytopurify.comchemscene.comcaymanchem.com
PubChem CID14989 nih.govncats.ionih.gov
Melting Point147-148 °C echemi.com
Density1.6 ± 0.1 g/cm³ echemi.com

Table 2: Example of Aloin A and Aloin B Content in Aloe vera Extracts

Extraction MethodExtract TypeAloin B (%)Aloin A (%)Source
UltrasonicDried Latex86.4813.52 areeo.ac.ir
StirringDried Latex74.5025.50 areeo.ac.ir

Note: Data presented in Table 2 is from a specific study and may not be representative of all Aloe vera extracts.

Academic research on aloin B continues to uncover its intricate chemistry and its role within the complex matrix of Aloe constituents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O9 B1587664 (10R)-1,8-Dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one CAS No. 5133-19-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5133-19-7

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1

InChI Key

AFHJQYHRLPMKHU-GCLVLASRSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

melting_point

148 °C;  70 - 80 °C (monohydrate)

physical_description

Solid

Origin of Product

United States

Natural Occurrence and Biosynthesis of Aloin B

Plant Sources and Distribution in Research Context

Aloin (B1665253) B has been identified in the latex, the bitter yellow exudate located beneath the rind of Aloe leaves, across numerous species. wikipedia.org Research has documented its presence in at least 68 Aloe species, with concentrations ranging from 0.1% to 6.6% of leaf dry weight, and in another 17 species at indeterminate levels. wikipedia.org Prominent sources include Aloe vera (also known as A. barbadensis), Aloe ferox, Aloe africana, Aloe spicata, and Aloe perryi. wikipedia.org Other species where Aloin B has been detected in research include A. harlana, A. calidophila, and A. arborescens. areeo.ac.irnih.govthegoodscentscompany.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Studies on the relative percentages of Aloin A and Aloin B in Aloe extracts often indicate that Aloin B is present in higher proportions than Aloin A. For instance, in one study analyzing Aloe vera dried latex extracted by an ultrasonic method, the relative percentage of Aloin B was found to be 86.48%, compared to 13.94% for Aloin A. areeo.ac.ir Extracts obtained by stirring or from liquid latex also showed Aloin B as the major diastereoisomer, albeit with varying ratios. areeo.ac.ir A chemosystematic study across 36 Aloe species found both diastereomers present in all investigated species, generally with less Aloin B but changing ratios between the two compounds depending on the species. researchgate.net

The distribution and relative abundance of Aloin B in different Aloe species and even within different parts or extracts of the same plant are subjects of ongoing research, contributing to the understanding of Aloe phytochemistry and its potential applications.

Here is a table summarizing some research findings on the relative percentages of Aloin A and Aloin B in Aloe vera extracts:

Aloe vera Extract Type & MethodAloin B (%)Aloin A (%)Reference
Dried Latex (Ultrasonic)86.4813.94 areeo.ac.ir
Dried Latex (Stirring)74.5025.50 areeo.ac.ir
Liquid Latex (Ultrasonic)65.3234.68 areeo.ac.ir
Test Material (Mixed)43.355.4 nih.gov

Note: The test material in reference nih.gov was described as a 1:1 mixture based on NMR but showed slightly different percentages by HPLC analysis.

Biosynthetic Pathways and Regulation Mechanisms

The biosynthesis of aloin, including both Aloin A and Aloin B, involves the formation of a C-glycosidic bond, a relatively rare type of glycosylation in nature where a sugar molecule is attached to a carbon atom of an acceptor molecule. wikipedia.org Research into aloin biosynthesis suggests that Aloin B is preferentially synthesized. areeo.ac.ir

Enzymatic and Non-Enzymatic Conversion Processes of Aloin B

The formation of the C-glycosidic bond in aloin is understood to be an enzymatic process, catalyzed by C-glycosyltransferases (CGTs). wikipedia.orgnih.gov These enzymes facilitate the attachment of a sugar donor (specifically, glucose in the case of aloin) to an anthrone (B1665570) precursor. While the specific CGTs involved in aloin B biosynthesis have been investigated, their precise mechanisms and substrate specificities are areas of ongoing research. One study explored a CGT from Aloe barbadensis but its native function regarding aloin biosynthesis required further clarification. nih.gov Enzymatic glycosylation is a complex, enzyme-catalyzed process, distinct from non-enzymatic glycation, which is a spontaneous reaction between reducing sugars and molecules like proteins. wikipedia.orgresearchgate.net

Although Aloin B is preferentially formed enzymatically, the mixture of Aloin A and Aloin B observed in natural sources is attributed, in part, to the non-enzymatic conversion of Aloin B to Aloin A. areeo.ac.ir This suggests a dynamic equilibrium or transformation occurring after the initial biosynthesis. Furthermore, in vivo studies in rats have shown that Aloin A and Aloin B can be transformed into each other. nih.gov

Environmental Factors Influencing Aloin B Biosynthesis (e.g., illumination levels)

Environmental conditions play a significant role in the production of secondary metabolites in plants, including aloin B. Illumination levels, in particular, have been shown to influence the biosynthesis and content of aloin B in Aloe species.

Other environmental factors, such as salinity, have also been reported to influence the aloin content in Aloe plants, with increased salinity leading to higher aloin concentrations in some species. researchgate.net This indicates that aloin biosynthesis can be affected by various environmental stressors.

Here is a table illustrating the effect of different illumination levels on Aloin B content in Aloe arborescens:

Illumination LevelAloin B (% dry matter)Reference
Full Sun1.12 researchgate.netresearchgate.net
70% Shading0.86 researchgate.netresearchgate.net

Extraction, Isolation, and Purification Methodologies for Aloin B

Overview of Extraction Techniques in Aloin (B1665253) B Research

The extraction of aloin B from plant material, primarily the leaves of Aloe species, involves separating it from the complex matrix of other plant compounds. Various methods have been employed, ranging from conventional solvent-based approaches to more advanced technologies. The choice of extraction method can significantly influence the yield and purity of the obtained aloin B. areeo.ac.irdoi.org Factors such as the plant part used (e.g., dried latex, liquid latex, or leaf skin), the solvent, extraction time, and temperature play a critical role in the efficiency of the extraction process. areeo.ac.irdoi.org

Conventional Solvent-Based Extraction Approaches

Conventional solvent extraction techniques are fundamental in natural product chemistry for isolating target compounds like aloin B. These methods typically involve the use of organic solvents to dissolve and extract aloin B from the dried or fresh plant material. Maceration and Soxhlet extraction are examples of conventional techniques that have been used for aloin extraction from Aloe vera. areeo.ac.irdoi.org

Research has indicated that solvents like methanol (B129727) and ethyl acetate (B1210297) are effective for aloin extraction. areeo.ac.ir However, it is noted that methanol may potentially degrade aloin into other substances like aloe-emodin (B1665711) anthrone (B1665570), influencing the final composition of the extract. areeo.ac.ir Ethyl acetate has been selected in some studies for its effectiveness in extracting aloin while minimizing degradation. areeo.ac.ir Another approach has involved the use of phosphate (B84403) buffers as an extraction solvent, chosen for their ability to maintain aloin stability at acidic pH levels compared to methanol. doi.org

A typical conventional extraction procedure might involve soaking the plant material in a solvent, followed by filtration and concentration of the extract. asianpubs.orgscirp.org For instance, aloe peel powder has been soaked in 60% ethanol (B145695) solution for 24 hours, followed by centrifugation to separate the liquid extract. scirp.org

Advanced Extraction Technologies for Aloin B (e.g., Ultrasonic, Microwave, Supercritical CO2, Pressurized Liquid Extraction)

In addition to conventional methods, advanced extraction technologies have been explored to improve the efficiency, reduce extraction time and solvent consumption, and enhance the yield of aloin B. areeo.ac.irdoi.orgscirp.orgmdpi.com These techniques utilize different physical principles to facilitate the release of compounds from the plant matrix.

Ultrasonic-assisted extraction (UAE) employs ultrasound waves to create cavitation bubbles in the solvent, leading to mechanical disruption of cell walls and improved mass transfer. researchgate.netijcrt.org Studies have shown that UAE can enhance the extraction process of aloin. areeo.ac.irdoi.orgresearchgate.netijcrt.org For example, ultrasonic extraction using ethyl acetate from dried latex of Aloe vera resulted in a high yield and amount of total aloin, with a significant percentage of aloin B. areeo.ac.irunito.it Compared to stirring, the ultrasonic method has been found to yield a higher amount of aloin. areeo.ac.ir An extraction procedure using sonication with an acidified solvent has also been used for solid test materials in the context of HPLC analysis of aloin A and B. phytopurify.comchemfaces.comnih.gov

Microwave-assisted extraction (MAE) utilizes microwave energy to heat the solvent and plant material, increasing the internal pressure within the plant cells and facilitating the release of target compounds. doi.orgnih.govresearchgate.net MAE has been reported as an efficient method for extracting aloin, offering advantages such as higher yield and shorter extraction time compared to conventional methods like Soxhlet extraction and ultrasonic extraction. doi.orgresearchgate.net Optimized MAE conditions for extracting bioactive compounds, including aloin A and B, from Aloe vera skin have been determined, involving parameters such as ethanol concentration, temperature, time, and solvent volume. nih.govnih.govresearchgate.net

Supercritical CO2 fluid extraction (SFE) uses carbon dioxide in its supercritical state as a solvent. This technique is considered more environmentally friendly as it avoids the use of hazardous organic solvents. doi.orgscirp.org SFE has been developed for the extraction of various compounds from Aloe vera, including aloin. doi.orgscirp.orgtandfonline.com

Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), uses solvents at elevated temperatures and pressures to increase the solubility and mass transfer of analytes from the sample matrix. scirp.orgmdpi.com PLE is another advanced technique that has been applied for the isolation of active components from plants, including those found in Aloe vera. scirp.orgmdpi.com

Data from a study comparing ultrasonic and stirring extraction methods on different Aloe vera samples (dried and liquid latex) highlight the impact of the extraction method and sample type on aloin yield and the relative percentages of aloin A and B. areeo.ac.irunito.it

Sample TypeExtraction MethodTotal Aloin (%)Aloin B (%)Aloin A (%)
Dried LatexUltrasonic84.2286.4813.52
Dried LatexStirringNot specified74.5025.50
Liquid LatexUltrasonic41.9665.3234.68
Liquid LatexStirring37.12Not specifiedNot specified

*Note: Data extracted from reference areeo.ac.ir. Percentages of Aloin A and B are relative percentages within the extracted aloin.

Isolation and Purification Strategies for Aloin B

Following the initial extraction, isolation and purification steps are necessary to obtain aloin B in a higher purity, separating it from other extracted compounds. areeo.ac.ir These strategies often involve chromatographic techniques and other advanced purification methods.

Chromatographic Separation Methods (e.g., High-Speed Countercurrent Chromatography (HSCCC), Silica (B1680970) Gel Chromatography)

Chromatographic methods are widely used for the separation and purification of natural compounds based on their differential partitioning between a stationary and a mobile phase.

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid chromatographic technique that does not use a solid support, thus minimizing irreversible adsorption of the sample and allowing for high recovery. scientific.netresearchgate.net HSCCC has been successfully applied for the isolation and purification of aloin A and aloin B from crude Aloe extracts. chemfaces.comscientific.netresearchgate.netresearchgate.nettandfonline.com Various two-phase solvent systems have been developed and optimized for the separation of these diastereoisomers using HSCCC. Examples of solvent systems include chloroform–methanol–n-butylalcohol-water and chloroform-methanol-water at specific volume ratios. chemfaces.comscientific.netresearchgate.netresearchgate.nettandfonline.com Preparative HSCCC has yielded pure aloin A and aloin B with high purities, as determined by HPLC. chemfaces.comscientific.netresearchgate.nettandfonline.com For instance, using a chloroform–methanol–n-butylalcohol-water system (4:3:1:2, v/v/v/v), HSCCC successfully separated aloin A and aloin B from a crude methanol extract of Aloe. chemfaces.comscientific.netresearchgate.net Another study using chloroform-methanol-water (4:2:3) in HSCCC, combined with pre-separation on silica gel chromatography, also achieved the separation of aloin A and B. researchgate.nettandfonline.com

Silica gel chromatography is a common solid-phase chromatographic technique used for the separation of compounds based on their polarity. It is often employed as a pre-separation step before more advanced techniques like HSCCC. researchgate.net While silica gel chromatography can be used for initial fractionation, achieving complete separation of the closely related diastereoisomers aloin A and B using only silica gel can be challenging.

Research findings on HSCCC separation of aloin A and B demonstrate the effectiveness of this technique.

Crude Extract Amount (mg)Solvent System (v/v/v/v)Mobile PhaseAloin A Yield (mg)Aloin A Purity (%)Aloin B Yield (mg)Aloin B Purity (%)
180Chloroform–methanol–n-butylalcohol-water (4:3:1:2)Lower phase1895.21696.8
6000Chloroform-methanol-water (4:2:3)Lower phase202>98140>96

*Note: Data compiled from references chemfaces.comscientific.netresearchgate.netresearchgate.nettandfonline.com.

Other Advanced Purification Approaches for Aloin B

Beyond conventional chromatography, other advanced methods can be utilized for the purification of aloin B, often in conjunction with extraction and initial separation steps. Crystallization is a common purification method that can be applied to obtain aloin in crystalline form after extraction and concentration. areeo.ac.irasianpubs.orggoogle.com This process typically involves dissolving the crude aloin in a suitable solvent and then cooling the solution to induce crystallization. areeo.ac.irgoogle.com For example, isobutanol has been used as a solvent for the crystallization of aloin. areeo.ac.irgoogle.com Controlling the water content during recrystallization from an alcohol can optimize the quality and yield of the obtained aloin. google.com

Macroporous adsorption resins have also been explored for the separation and purification of compounds from Aloe vera extracts, including anthraquinones like aloin. google.com This method involves the adsorption of target compounds onto the resin followed by elution using appropriate solvents. google.com

High-Performance Liquid Chromatography (HPLC) is routinely used for the analysis and quality control of aloin A and B, as well as for preparative separation to obtain highly pure compounds. phytopurify.comareeo.ac.irscirp.orgchemfaces.comnih.gov While often used for analytical purposes to determine the content and purity of aloin B in extracts and purified fractions, preparative HPLC can be employed for final purification steps. areeo.ac.irnih.gov

Spectroscopic Methodologies for Aloin B

Spectroscopic methods provide valuable information about the structure and functional groups of Aloin B based on its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like Aloin B. Techniques such as ¹H NMR, ¹³C NMR, Heteronuclear Multiple Quantum Correlation (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and ¹H–¹H Correlation Spectroscopy (COSY) are routinely employed.

¹H NMR spectroscopy provides information about the hydrogen atoms within the molecule, including their chemical environment and connectivity. ¹³C NMR spectroscopy reveals the carbon skeleton of Aloin B. Two-dimensional NMR techniques like HMQC and HMBC are essential for establishing carbon-proton correlations, including both direct (HMQC) and long-range (HMBC) couplings, which are critical for assigning signals and confirming the connectivity of the molecule. researchgate.nettandfonline.commdpi.comresearchgate.net ¹H–¹H COSY experiments help identify coupled protons, providing insights into adjacent hydrogen atoms within the structure. researchgate.nettandfonline.commdpi.comresearchgate.net

NMR spectroscopy, including ¹H NMR and gradient enhanced nuclear Overhauser effect spectroscopy (GOESY), has been used to confirm the structures of isolated Aloin A and Aloin B. tandfonline.com Detailed ¹H and ¹³C NMR data assignments for compounds, including those structurally related to aloins, have been achieved using a combination of 1D and 2D NMR techniques like HMQC, HSQC, ¹H-¹H COSY, and HMBC. mdpi.comresearchgate.net

Mass Spectrometry (MS, LC-MS, LC-MS/MS, UPLC-Q-TOF/MS)

Mass spectrometry is a highly sensitive technique used for determining the molecular weight of Aloin B and obtaining fragmentation patterns that aid in its identification and structural confirmation. Various MS-based techniques are applied in Aloin B research.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures containing Aloin B. researchgate.netresearchgate.net LC-MS/MS (tandem mass spectrometry) provides more detailed structural information by fragmenting the parent ion of Aloin B and analyzing the resulting fragment ions. researchgate.net This is particularly useful for identifying Aloin B in complex biological or botanical samples and for studying its metabolites. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) offers high sensitivity, resolution, and accurate mass measurements, making it suitable for comprehensive metabolic profiling and the detection of Aloin B and its metabolites in biological matrices like plasma, urine, and feces. nih.govresearchgate.netgoogle.comnih.gov For example, UPLC-Q-TOF/MS has been used to investigate the metabolism of aloin A/B in rats, detecting the parent compounds and numerous metabolites. nih.govresearchgate.net Negative-mode Electrospray Ionization (ESI) mass spectrometry has been employed to obtain pseudo-molecular ions of aloin A/B, supporting their molecular formula elucidation. nih.gov

MS techniques, including FAB-MS, have been used to confirm the structures of Aloin A and Aloin B after their separation. tandfonline.com LC-MS techniques, including LC-MS/MS, UHPLC-MS/MS, UPLC-MS/MS, and LC-DAD-MS, are considered highly selective methods for the determination of hydroxyanthracene derivatives like aloins in botanical food products and supplements. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

UV-Vis spectroscopy is used to detect compounds that absorb light in the ultraviolet and visible regions of the spectrum, which is characteristic of molecules with chromophores, such as the anthrone core of Aloin B. juniperpublishers.comupdatepublishing.comresearchgate.netresearchgate.net UV detection is commonly coupled with chromatographic techniques like HPLC for the quantification of Aloin B. phytopurify.comjuniperpublishers.comnih.govresearchgate.netoup.comnih.govscirp.org UV-Vis spectra of aloin A or aloin B show characteristic absorption peaks. researchgate.net Studies have utilized UV spectroscopy for the quantitative estimation of aloin in Aloe vera samples and commercial formulations, with methods showing linearity in specific concentration ranges. juniperpublishers.comresearchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in the Aloin B molecule based on the vibrations of its chemical bonds. researchgate.nettandfonline.comjuniperpublishers.comupdatepublishing.com IR spectroscopy has been used in conjunction with other spectroscopic methods for the structural elucidation of compounds isolated from Aloe species. researchgate.nettandfonline.com FT-IR (Fourier Transform Infrared Spectroscopy) has been adopted to study the organic constituents in Aloe vera samples, exhibiting absorption bonds characteristic of phenolic and carbonyl groups, which are present in aloin. updatepublishing.com

Chromatographic Quantification and Separation Techniques for Aloin B

Chromatographic methods are essential for separating Aloin B from complex matrices and its diastereoisomer, Aloin A, as well as for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a widely used technique for the separation and quantification of Aloin B in various samples, including Aloe vera raw materials and finished products. phytopurify.comjuniperpublishers.comnih.govresearchgate.netoup.comnih.govscirp.orgresearchgate.net Reverse-phase HPLC with C18 columns is commonly employed, often coupled with UV or Diode Array Detection (DAD). phytopurify.comnih.govresearchgate.netoup.comnih.gov Isocratic or gradient elution conditions using mobile phases like water and acetonitrile, often acidified with acetic or formic acid, are utilized to achieve adequate separation of Aloin A and Aloin B. phytopurify.comnih.govresearchgate.netoup.comnih.gov

Validated HPLC methods for the detection and quantification of aloin A and Aloin B in Aloe vera materials have demonstrated good linearity, sensitivity, and repeatability. phytopurify.comnih.govresearchgate.netscirp.orgresearchgate.net For example, a single-laboratory validation of an HPLC method using a fused core C18 column achieved adequate chromatographic resolution (Rs ≥1) for aloin A and Aloin B, with calibration curves exhibiting high coefficients of determination (r²) over a specific linear range. phytopurify.comnih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) for Aloin B have been established using these methods. phytopurify.comnih.govresearchgate.netresearchgate.net

UPLC offers faster separation times and higher efficiency compared to conventional HPLC due to smaller particle size columns. UPLC, often coupled with MS/MS or Q-TOF/MS, is used for the sensitive quantification and metabolic studies of Aloin B. researchgate.netnih.govresearchgate.netgoogle.comnih.gov A UPLC-MS/MS method for the quantification of aloin A in rat plasma demonstrated good sensitivity and robustness. researchgate.net UPLC-Q-TOF-MS has been applied for metabolite profiling of Aloe vera samples, identifying Aloin B as a significant metabolite. google.com

High-Speed Countercurrent Chromatography (HSCCC) for Preparative Separation of Aloin B

HSCCC is a liquid-liquid chromatographic technique particularly useful for the preparative separation of compounds, including the diastereoisomers Aloin A and Aloin B, from complex natural extracts. tandfonline.comresearchgate.netresearchgate.netchemfaces.comscientific.net Unlike traditional solid-phase chromatography, HSCCC eliminates irreversible adsorption of the sample onto a stationary phase, leading to higher recovery rates.

HSCCC has been successfully applied for the isolation and purification of Aloin A and Aloin B from Aloe extracts using various two-phase solvent systems. tandfonline.comresearchgate.netresearchgate.netchemfaces.comscientific.net Examples of effective solvent systems include combinations of chloroform, methanol, water, ethyl acetate, and n-butanol in specific ratios. tandfonline.comresearchgate.net Studies have reported the successful preparative separation of Aloin A and Aloin B from crude extracts using HSCCC, yielding purified compounds with high purities as determined by HPLC. tandfonline.comresearchgate.netchemfaces.comscientific.net For instance, one study using a chloroform–methanol–n-butylalcohol-water system (4:3:1:2, v/v/v/v) successfully isolated Aloin B with a purity of 96.8%. researchgate.netchemfaces.comscientific.net

HSCCC is considered a powerful technique for the isolation and separation of chemical components from Aloe. researchgate.netchemfaces.comscientific.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Aloin B Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique employed for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. While Aloin B itself is a relatively large and less volatile molecule, GC-MS can be applied for its analysis, often after chemical derivatization to increase its volatility. bookpi.org

GC-MS has demonstrated high sensitivity, enabling the detection of low levels of aloins in various products. researchgate.net One study mentions a GC-MS method developed for the screening of four hydroxyanthracene derivatives (HADs), although it notes that this specific method without derivatization had a lower limit of quantification of 3.2 µg/mL and did not include aloin A and aloin B. nih.gov Another procedure for determining low levels of aloe-emodin and aloin A in aloe products utilized GC/MS of their trimethylsilyl (B98337) (TMS) derivatives, achieving a sensitivity of 0.05 ppm for aloin. researchgate.net The application of GC-MS involves the vaporization of the sample, separation of components based on their boiling points and polarity in a capillary column, and subsequent detection and identification by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. bookpi.org

Chemometric and Data Analysis Approaches in Aloin B Research

Chemometric and data analysis approaches are increasingly integrated with analytical techniques like mass spectrometry to process complex datasets generated in Aloin B research, particularly in studies involving metabolism and the analysis of samples from diverse origins. These methods help in extracting meaningful information, identifying patterns, and pinpointing significant compounds like Aloin B.

Software like MetaboLynx™ is a mass informatics tool designed for the automated detection and identification of metabolites, including those of compounds like aloin A/B. nih.govdrugdiscoveryonline.com MetaboLynx™ operates by comparing data from metabolized samples with control samples to identify potential biotransformations. drugdiscoveryonline.com It can process data from techniques such as ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) and employs techniques like the mass defect filter. nih.govresearchgate.net This software automates data processing, reducing the time required for interpretation and improving productivity in metabolite identification studies. drugdiscoveryonline.com It can interrogate LC/MS and LC/MS/MS data for targeted metabolites and pinpoint untargeted biotransformations using 3D LC/MS metrics (mass/intensity/retention time) and exact mass measurement. waters.com

The mass defect filter technique is a data processing tool used to interpret complex mass spectral data, especially in non-target analysis. nih.govresearchgate.netdiva-portal.org By plotting the mass defect against the measured m/z, it helps visualize a large number of mass spectral peaks and can link homologous and congeneric compounds. diva-portal.org This technique is useful for finding m/z values that correspond to compounds of a specific group. diva-portal.org In the context of Aloin B research, the mass defect filter, in conjunction with UPLC-Q-TOF/MS and MetaboLynx™ software, has been used to investigate the metabolic processes of aloin A/B and aloesin (B1665252) in rats. nih.govresearchgate.net This approach facilitated the detection of aloin A/B and their metabolites in biological samples. nih.govresearchgate.net

Chemometrics, in general, including methods like principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), is applied to analyze datasets from chromatographic and spectroscopic analyses of Aloe vera samples to assess quality and identify characteristic markers, including aloin A and aloin B. nih.govmdpi.comresearchgate.netrsc.org These multivariate data analysis techniques help in comparing samples and identifying metabolites that contribute to observed differences. nih.govmdpi.comrsc.org

Here is a table summarizing some research findings related to the analytical characterization of Aloin B:

Analytical TechniqueApplication in Aloin B AnalysisKey Findings / ObservationsSource
GC-MSAnalysis of aloins, often after derivatization.High sensitivity for detecting low levels. researchgate.net Method for trimethylsilyl derivatives of aloin A showed 0.05 ppm sensitivity. researchgate.net researchgate.netresearchgate.net
UPLC-Q-TOF/MS + MetaboLynx™ + Mass Defect FilterInvestigation of in vivo metabolism of aloin A/B in rats.Detection of aloin A/B and their metabolites in plasma, urine, and feces. nih.govresearchgate.net Identification of 25 aloin A/B metabolites. nih.govresearchgate.net nih.govresearchgate.net
LC-MS/MSDetermination of hydroxyanthracene derivatives, including aloin A and B, in food supplements.Method developed and validated for quantification. researchgate.netnih.gov Elution times for aloin B and aloin A reported. nih.govmdpi.com researchgate.netnih.govmdpi.com
LC-DAD-MSAnalysis of hydroxyanthracene derivatives in food supplements and plant materials.Method suitable for determining aloin B and aloin A. nih.gov UV-Vis absorption maxima for aloin A and B at 280 nm and 350 nm used for DAD quantification. mdpi.com nih.govmdpi.com
HPLCQuantitative detection of aloin A and B in Aloe vera extracts and products.Development and validation of methods for determination. scirp.orgresearchgate.net scirp.orgresearchgate.net
Chemometrics (PCA, PLS-DA)Quality assessment and identification of markers in Aloe vera from different origins.Aloin A and B identified as potential characteristic quality markers. nih.gov Used to compare metabolite profiles. mdpi.comrsc.org nih.govmdpi.comrsc.org

Compound Names and PubChem CIDs:

Compound NamePubChem CID
Aloin B14989
Aloin A123123
Aloesin108073
Aloe-emodin10469
Emodin (B1671224)3220
Danthron6845
Aloeresin D124025
7-O-methylaloeresin A13224741
Aloinoside A46173997
Aloinoside B5281971

Note: PubChem CID for Aloinoside B was found through additional search based on its mention in search result researchgate.net.Advanced Analytical Techniques for Aloin B Characterization and Quantification in Research

Aloin B, also recognized as isobarbaloin, is a significant C-glycosyl compound and a diastereoisomer of aloin A (barbaloin). guidetomalariapharmacology.orgncats.io This natural anthrone C-glucoside is primarily found in various Aloe species, including Aloe ferox and Aloe africana. guidetomalariapharmacology.orgnih.gov Aloin B possesses a molecular weight of 418.4 g/mol and its chemical structure is represented by the formula C₂₁H₂₂O₉. nih.gov Its structure is defined by a beta-D-glucopyranose unit linked to a dihydroxy-hydroxymethyl-oxo-dihydroanthracen-9-yl moiety. nih.gov Current applications of Aloin B are predominantly in research settings. ncats.io

The accurate identification and precise quantification of Aloin B within complex matrices, such as botanical extracts and biological specimens, mandate the application of sophisticated analytical methodologies. These techniques offer the requisite sensitivity, selectivity, and resolution to distinguish Aloin B from structurally related compounds and other matrix constituents.

Advanced Analytical Techniques for Aloin B Characterization and Quantification in Research

Chemometric and Data Analysis Approaches in Aloin B Research

The integration of chemometric and data analysis approaches with analytical techniques like mass spectrometry is increasingly crucial for processing the extensive and complex datasets generated in Aloin B research. This is particularly relevant in studies investigating metabolism and analyzing samples from diverse geographical origins. These computational methods aid in extracting meaningful insights, identifying underlying patterns, and pinpointing compounds of interest, such as Aloin B.

Software solutions like MetaboLynx™ are specialized mass informatics tools designed for the automated detection and identification of metabolites, including those derived from compounds like aloin A/B. nih.govdrugdiscoveryonline.com MetaboLynx™ functions by comparing data acquired from metabolized samples against control samples to identify potential biotransformation products. drugdiscoveryonline.com It is compatible with data generated from techniques such as ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) and incorporates techniques like the mass defect filter. nih.govresearchgate.net This software streamlines the data processing workflow, significantly reducing the time required for interpretation and enhancing productivity in metabolite identification studies. drugdiscoveryonline.com Its capabilities include the interrogation of LC/MS and LC/MS/MS data for targeted metabolites and the identification of untargeted biotransformations through the analysis of 3D LC/MS metrics (mass/intensity/retention time) and exact mass measurements. waters.com

The mass defect filter technique serves as a valuable data processing tool for interpreting complex mass spectral data, particularly in non-target analysis workflows. nih.govresearchgate.netdiva-portal.org By plotting the mass defect against the measured m/z values, this technique facilitates the visualization of numerous mass spectral peaks and assists in linking homologous and congeneric compounds. diva-portal.org This method is effective in identifying m/z values that correspond to specific compound classes. diva-portal.org In the context of Aloin B research, the mass defect filter, when used in conjunction with UPLC-Q-TOF/MS and MetaboLynx™ software, has been instrumental in investigating the metabolic pathways of aloin A/B and aloesin (B1665252) in rat models. nih.govresearchgate.net This combined approach enabled the successful detection of aloin A/B and their various metabolites in biological samples. nih.govresearchgate.net

Broader chemometric approaches, including techniques such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), are applied to analyze datasets obtained from chromatographic and spectroscopic analyses of Aloe vera samples. nih.govmdpi.comresearchgate.netrsc.org These methods are employed for quality assessment and the identification of characteristic markers, including aloin A and aloin B. nih.govmdpi.comrsc.org These multivariate data analysis techniques are valuable for comparing different samples and identifying the metabolites that contribute most significantly to observed variations. nih.govmdpi.comrsc.org

Below is a table summarizing some key research findings related to the analytical characterization of Aloin B using the discussed techniques:

Analytical TechniqueApplication in Aloin B AnalysisKey Findings / ObservationsSource
GC-MSAnalysis of aloins, often requiring derivatization for volatility.Demonstrated high sensitivity for detecting low levels. researchgate.net A method for trimethylsilyl derivatives of aloin A showed 0.05 ppm sensitivity. researchgate.net researchgate.netresearchgate.net
UPLC-Q-TOF/MS + MetaboLynx™ + Mass Defect FilterInvestigation of the in vivo metabolism of aloin A/B in rats.Enabled the detection of aloin A/B and their metabolites in plasma, urine, and feces. nih.govresearchgate.net Led to the identification of 25 aloin A/B metabolites. nih.govresearchgate.net nih.govresearchgate.net
LC-MS/MSDetermination of hydroxyanthracene derivatives, including aloin A and B, in complex matrices like food supplements.Development and validation of methods for their quantification. researchgate.netnih.gov Reported specific elution times for aloin B and aloin A under defined chromatographic conditions. nih.govmdpi.com researchgate.netnih.govmdpi.com
LC-DAD-MSAnalysis of hydroxyanthracene derivatives in food supplements and plant materials.Method found suitable for the determination of aloin B and aloin A. nih.gov Utilized UV-Vis absorption maxima for aloin A and B at 280 nm and 350 nm for DAD quantification. mdpi.com nih.govmdpi.com
HPLCQuantitative detection of aloin A and B in Aloe vera extracts and commercial products.Development and validation of various methods for their accurate determination. scirp.orgresearchgate.net scirp.orgresearchgate.net
Chemometrics (PCA, PLS-DA, etc.)Quality assessment, differentiation of samples based on origin, and identification of characteristic markers in Aloe vera.Aloin A and B were identified as potential characteristic quality markers. nih.gov Used to compare and evaluate differences in metabolite profiles across samples. mdpi.comrsc.org nih.govmdpi.comrsc.org

Metabolism and Biotransformation Pathways of Aloin B

In Vitro and In Vivo Metabolic Studies of Aloin (B1665253) B

In vivo studies in rats have shown that aloin A and aloin B can interconvert and have identical metabolic profiles. researchgate.net Following oral administration in rats, aloin has been detected in various tissues, with the highest concentrations observed in the liver and intestine shortly after administration. tandfonline.com However, the levels in tissues decline rapidly. tandfonline.com

In vitro permeability studies using intestinal epithelial cells have indicated that aloin and its metabolites are absorbed, with aloe-emodin (B1665711) showing higher permeability compared to aloin. frontiersin.org

Research utilizing ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) in rats identified the prototype aloin A/B in plasma, urine, and feces after oral administration. researchgate.net This suggests that a portion of the parent compound is absorbed and excreted.

Role of Intestinal Microbiota in Aloin B Biotransformation

The intestinal microbiota plays a crucial role in the biotransformation of aloin B. nih.govmdpi.comnih.gov Aloin is a C-glycoside, and the β-(1–10) C–C bond is resistant to hydrolysis by host enzymes in the upper gastrointestinal tract and most bacterial β-glycosidases. tandfonline.comnih.gov However, certain bacteria in the human and animal intestines possess the enzymatic capability to cleave this bond. tandfonline.comnih.govjmb.or.kr

This microbial enzymatic hydrolysis in the large intestine leads to the formation of aloe-emodin-9-anthrone. tandfonline.comnih.gov Aloe-emodin-9-anthrone is then further oxidized to aloe-emodin, a free anthraquinone (B42736). tandfonline.comnih.gov The ability of intestinal flora to hydrolyze aloin varies among different animal species, with human intestinal flora generally exhibiting a stronger capacity compared to rats and mice. tandfonline.comnih.gov

In vitro studies using rat fecal slurry, which simulates human colon content, have demonstrated that intestinal bacteria metabolize aloin into aloe-emodin. frontiersin.orgnih.gov Specific bacterial species like Eubacterium sp. and Enterococcus faecium have been shown to degrade aloin into aloe-emodin, although at different rates. frontiersin.orgnih.gov Eubacterium sp. metabolized aloin more rapidly than E. faecium. frontiersin.org

Aloin can also exhibit antibacterial properties against certain intestinal commensal bacteria. frontiersin.orgnih.gov Studies have shown that aloin can decrease the abundance of butyrate-producing bacterial species in a dose-dependent manner in rat fecal microbiota. frontiersin.orgnih.gov

Identification of Aloin B Metabolites (e.g., aloe-emodin, hydroxyl metabolites)

The primary and most well-characterized metabolite of aloin B resulting from microbial biotransformation is aloe-emodin. ncats.ionih.govnih.govbiomedres.us This conversion involves the deglycosylation of aloin B by intestinal bacteria, initially forming aloe-emodin-9-anthrone, which is subsequently oxidized to aloe-emodin. tandfonline.comnih.gov

Beyond aloe-emodin, in vivo metabolic studies in rats using UPLC-Q-TOF/MS have identified a range of other aloin A/B metabolites. researchgate.net These include phase I metabolites resulting from reactions such as hydroxylation, oxidation, and methylation, as well as phase II metabolites formed through acetylation and glucuronidation. researchgate.net A significant number of metabolites identified were a combination of phase I and phase II transformations. researchgate.net Specifically, 25 aloin A/B metabolites were detected, comprising 6 phase I metabolites, 3 phase II metabolites, and 16 metabolites resulting from combined phase I and phase II reactions. researchgate.net

Another class of metabolites identified, particularly under certain conditions, are 10-hydroxyaloins A and B. oup.com These are formed through oxidation. oup.com

Factors Influencing Aloin B Metabolism (e.g., pH, temperature)

The stability and degradation of aloin, including aloin B, are significantly influenced by environmental factors such as pH and temperature. nih.govoup.comoup.com

Studies on aloin A, which has similar properties to aloin B, demonstrate that stability is highly dependent on pH and temperature. oup.comoup.com Aloin is less stable at higher temperatures and alkaline pH conditions. oup.comoup.commdpi.com For instance, aloin A content decreased significantly at temperatures of 50 °C and 70 °C. oup.comoup.com Similarly, a significant decrease in stability was observed at higher pH values, with very little aloin A remaining at pH 8.0 within a short period. oup.comoup.com

Conversely, aloin exhibits good stability under acidic conditions. nih.govoup.comoup.com At pH 2.0, a high percentage of aloin A remained stable over a longer period. oup.comoup.com Low temperatures, such as 4 °C, also contribute to better stability compared to higher temperatures, although degradation still occurs over longer storage periods. oup.comoup.commdpi.com

The degradation products formed can also be influenced by pH and temperature. oup.com Aloe-emodin is primarily formed at acidic pH levels (pH 5.0 or below). oup.comoup.com 10-hydroxyaloins A and B are mainly formed under high temperature and neutral-basic conditions. oup.comoup.com

The following table summarizes the influence of temperature and pH on aloin A stability and degradation products:

Table 1: Influence of Temperature and pH on Aloin A Stability and Degradation Products

Condition (Temperature, pH)Aloin A StabilityMajor Degradation ProductsSource
High Temperature (50°C, 70°C)Significant decrease10-hydroxyaloins A and B oup.comoup.com
High pH (pH > 5.0, especially pH 8.0)Significant decrease10-hydroxyaloins A and B oup.comoup.com
Acidic pH (pH ≤ 5.0, especially pH 2.0)Good stabilityAloe-emodin, elgonica-dimers A and B (at 4°C) oup.comoup.com
Low Temperature (4°C)Relatively stable (short term), degradation over timeElgonica-dimers A and B (mainly), 10-hydroxyaloins A and B oup.comoup.com

Light does not appear to have a significant influence on aloin A stability over a 14-day period. oup.comoup.com

Molecular and Cellular Mechanisms of Action of Aloin B

Anti-Inflammatory Mechanisms of Aloin (B1665253) B

The anti-inflammatory properties attributed to aloin and its components are mediated through the modulation of key signaling pathways and the regulation of inflammatory mediators. mdpi.comnih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Modulation

The NF-κB signaling pathway plays a central role in the inflammatory response, regulating the expression of numerous pro-inflammatory genes. mdpi.comnih.govmdpi.com Research indicates that aloin can suppress the activation of NF-κB. mdpi.comnih.govmdpi.com Specifically, aloin has been shown to inhibit the phosphorylation and acetylation of the NF-κB p65 subunit, which is critical for its activation. mdpi.com By suppressing upstream kinases such as p38 and Msk1, aloin can prevent the translocation of the p65 subunit to the nucleus, thereby inhibiting NF-κB signaling. mdpi.com This inhibition of NF-κB signaling is considered a primary mechanism by which aloin exerts its anti-inflammatory activity. mdpi.com

Kinase Inhibition and MAPK Pathway Modulation (e.g., p38, Msk1, ERK, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK (Extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase), are involved in regulating cellular responses to inflammatory stimuli. researchgate.netscienceopen.comfrontiersin.org Research suggests that aloin can modulate these pathways. mdpi.comnih.govmdpi.com Specifically, aloin has been shown to suppress the activation (phosphorylation) of p38 and Msk1, kinases that are upstream of NF-κB activation. mdpi.com While some studies on Aloe vera extracts containing aloin have indicated suppression of ERK and JNK phosphorylation, the effect of isolated aloin B on these specific kinases within the MAPK pathway warrants further detailed investigation. nih.govmdpi.complos.org However, the modulation of these kinases contributes to the anti-inflammatory effects observed with aloin. mdpi.comnih.govmdpi.com

Antioxidant Mechanisms of Aloin B

Aloin B also exhibits antioxidant properties through direct free radical scavenging and the modulation of endogenous antioxidant enzymes. nih.govd-nb.info

Free Radical Scavenging Activities (e.g., DPPH, Hydroxyl Radicals)

Aloin and its components, including aloin B, have demonstrated potent free radical scavenging abilities in vitro. nih.govd-nb.infodovepress.com Studies using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and evaluating the scavenging of hydroxyl radicals have shown that aloin can effectively neutralize these reactive species. nih.govd-nb.infodovepress.com This direct scavenging of free radicals is a significant mechanism by which aloin contributes to the reduction of oxidative stress. nih.govd-nb.infodovepress.com

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., MnSOD, CuZnSOD, CAT, GSH, SOD, GSH-Px)

Aloin has been shown to influence the activity of endogenous antioxidant enzymes, which are crucial for maintaining cellular redox balance. nih.govjksus.orgresearchgate.net These enzymes include Superoxide (B77818) Dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, Catalase (CAT), which breaks down hydrogen peroxide into water and oxygen, and Glutathione (B108866) Peroxidase (GSH-Px), which also reduces hydrogen peroxide and organic hydroperoxides. termedia.plexplorationpub.comnih.gov Additionally, aloin can impact levels of reduced glutathione (GSH), a key non-enzymatic antioxidant and a cofactor for GSH-Px. nih.govjksus.orgresearchgate.netexplorationpub.com Studies have indicated that aloin treatment can lead to increased levels or activity of SOD, CAT, and GSH, while decreasing markers of lipid peroxidation such as malondialdehyde (MDA). nih.govjksus.orgresearchgate.net This modulation of the endogenous antioxidant defense system further contributes to aloin's protective effects against oxidative damage. nih.govjksus.orgresearchgate.net

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process involving the oxidative degradation of lipids, often initiated by reactive oxygen species (ROS), leading to cell damage wikipedia.orgnews-medical.net. Aloin, the mixture containing aloin B, has demonstrated protective effects against lipid peroxidation in various experimental models. For instance, aloin intervention effectively relieved lipid peroxidation induced by aflatoxin B1 in rat liver, significantly reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation nih.govresearchgate.net. This effect was observed even at low doses and may be linked to aloin's free radical scavenging ability nih.govresearchgate.net. Similarly, aloin protected cardiac tissue from doxorubicin-induced lipid peroxidation in rats sci-hub.se. These findings suggest that aloin, and potentially aloin B, contributes to antioxidant defenses by inhibiting lipid peroxidation nih.govresearchgate.netsci-hub.seplos.org.

However, one study investigating the effects of UVB photo-irradiation on Aloe vera extracts noted that Aloe B extract (which contained lower levels of anthraquinones like aloin compared to Aloe A extract) induced higher levels of lipid peroxides when irradiated in the presence of methyl linoleate (B1235992) jfda-online.com. This photo-induced effect was suggested to be mediated by singlet oxygen and superoxide jfda-online.com. This finding appears distinct from the direct antioxidant effects observed in other studies and may relate to the compound's behavior under specific light exposure conditions rather than its intrinsic inhibitory effect on lipid peroxidation under typical biological conditions nih.govresearchgate.netsci-hub.seplos.org. The prevailing evidence suggests an inhibitory role of aloin, and likely aloin B, on lipid peroxidation as part of its antioxidant properties nih.govresearchgate.netsci-hub.seplos.org.

Anti-Proliferative and Apoptotic Mechanisms of Aloin B

Aloin, including its component aloin B, exhibits significant anti-proliferative effects and the ability to induce apoptosis in various cancer cell lines nih.govresearchgate.netnih.govd-nb.infomdpi.comnih.govresearchgate.net. An equimolar mixture of aloin A and aloin B has shown antiproliferative activity in neuroblastoma SH-SY5Y and HeLa cell lines nih.govresearchgate.netnih.govd-nb.info. Specifically, aloin B has been reported to suppress cell proliferation, invasion, and tumor growth in hepatocellular carcinoma (HCC) cells, mediated through the regulation of the circ_0011385/miR-149-5p/WT1 axis .

Cell Cycle Regulation and Arrest

Aloin (mixture) has been shown to induce cell cycle arrest in several human cancer cell lines mdpi.com. While the specific mechanisms of how aloin B influences the cell cycle phases or the proteins involved in cell cycle regulation are not extensively detailed in the provided search results, the induction of cell cycle arrest is a recognized anti-proliferative mechanism associated with aloin mdpi.com.

Induction of Apoptosis (e.g., caspase-3 activation)

Induction of apoptosis is a key mechanism underlying the anti-proliferative effects of aloin and aloin B mdpi.comnih.govresearchgate.netnih.govdoaj.org. Aloin has been shown to inhibit lipopolysaccharide (LPS)-induced caspase-3 activation and subsequent apoptotic cell death in macrophages, highlighting an anti-apoptotic effect in the context of inflammation mdpi.comnih.govnih.govdoaj.org. Conversely, in cancer cells, aloin treatment promotes apoptosis. Studies have demonstrated that aloin treatment leads to a significant increase in the protein levels of cleaved caspase-3 and caspase-9 in human liver cancer cell lines (HepG2 and Bel-7402) and A549 cells researchgate.net. This suggests the involvement of the intrinsic apoptosis pathway, which is characterized by the activation of caspase-9 and subsequently caspase-3 researchgate.nettermedia.pl. Aloin treatment also increased the expression of intrinsic apoptosis pathway effectors such as BAK, BAX, PUMA, and NOXA researchgate.net. However, aloin treatment did not significantly affect the levels of cleaved caspase-8 and caspase-10 or the expression of CD95 in A549 cells, indicating that the extrinsic apoptosis pathway may not be the primary route of aloin-induced apoptosis in this cell line researchgate.net. Caspase-3 activation is a critical downstream event in both intrinsic and extrinsic apoptotic pathways, leading to the dismantling of the cell termedia.pl.

Proteasome Inhibition by Aloin B

Aloin A and Aloin B have been identified as inhibitors of the 20S proteasome nih.govd-nb.info. An equimolar mixture of aloin A and aloin B demonstrated the ability to inhibit proteasome activity in tube tests nih.govresearchgate.netnih.govd-nb.infodntb.gov.ua. Research indicates that this mixture significantly decreased the chymotryptic activity of the human 20S proteasome with an IC50 value of 28 µM ± 7 nih.gov. Inhibition of the proteasome is a recognized strategy in cancer therapy, as it can disrupt protein homeostasis and induce apoptosis in cancer cells nih.govresearchgate.netnih.govd-nb.infodntb.gov.ua. This proteasome inhibitory activity is suggested to contribute to the potential anticancer properties observed with aloin A and aloin B nih.govresearchgate.netnih.govd-nb.infodntb.gov.ua.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

Aloin, including aloin B, is known to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway nih.govd-nb.infomdpi.comnih.govdovepress.comspandidos-publications.comnih.gov. STAT3 is a transcription factor frequently constitutively activated in various cancers, playing a crucial role in promoting cell proliferation, survival, angiogenesis, and inhibiting apoptosis spandidos-publications.comguidetopharmacology.org. Aloin has been shown to inhibit tumor angiogenesis and growth by blocking STAT3 activation nih.govd-nb.infomdpi.comnih.govspandidos-publications.comnih.gov. Studies have demonstrated that aloin treatment attenuates the phosphorylation and subsequent activation of STAT3 dovepress.com. More specifically, aloin B has been reported to attenuate LPS-induced inflammation by inhibiting the ROS-mediated activation of the JAK1-STAT1/3 signaling pathway, thereby preventing the nuclear translocation of both STAT1 and STAT3 in RAW264.7 cells . Inhibition of the STAT3 pathway by aloin can lead to the downregulation of STAT3-regulated proteins involved in cell survival (e.g., Bcl-xL), proliferation (e.g., c-Myc), and angiogenesis (e.g., VEGF) nih.gov.

Antiviral Mechanisms of Aloin B

While aloin (mixture) has been reported to possess antiviral activity frontiersin.org, the specific molecular or cellular mechanisms by which aloin B exerts antiviral effects are not detailed in the provided search results. Further research is needed to elucidate the precise antiviral mechanisms of aloin B.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 PLpro)

Aloin B has demonstrated inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro). PLpro is a crucial enzyme for viral replication, involved in cleaving viral polyproteins and also interfering with the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins mdpi.comembopress.org. In vitro studies have shown that Aloin B effectively inhibits both the proteolytic and deubiquitinating activities of SARS-CoV-2 PLpro. mdpi.comresearchgate.netnih.gov.

Research indicates that Aloin B inhibits the proteolytic activity of PLpro with an IC₅₀ value of 16.08 µM mdpi.comresearchgate.netnih.gov. Furthermore, it inhibits the deubiquitinating activity of PLpro with an IC₅₀ value of 17.51 µM. mdpi.comresearchgate.netnih.gov. Computational modeling suggests that Aloin B forms a hydrogen bond with Tyr268 of PLpro, which is critical for its proteolytic function. researchgate.netnih.gov. Molecular dynamics simulations have also predicted a strong interaction between Aloin B and Glu167, an amino acid residue essential for PLpro's deubiquitination activity. researchgate.netnih.gov.

Table 1: In Vitro Inhibitory Activity of Aloin B against SARS-CoV-2 PLpro

ActivityIC₅₀ (µM)
Proteolytic Inhibition16.08
Deubiquitinating Inhibition17.51

Modulation of Viral Replication Enzymes (e.g., RNA-Dependent RNA Polymerase, Main Protease)

While research has focused on Aloin B's effects on SARS-CoV-2 PLpro, studies on the broader effects of aloin (which includes Aloin B) suggest potential interactions with other viral replication enzymes like RNA-Dependent RNA Polymerase (RdRp) and the Main Protease (3CLpro or Mpro).

The RNA-dependent RNA polymerase (RdRp) is a key enzyme for the replication of RNA viruses, including SARS-CoV-2 researchgate.netwikipedia.org. Some antiviral drugs target RdRp by acting as nucleotide analogs that are incorporated into the nascent RNA chain, leading to chain termination or mutations wikipedia.orgnih.govmdpi.com. While direct mechanistic studies specifically on Aloin B's interaction with RdRp are limited in the provided search results, general mechanisms of RdRp inhibition by small molecules involve blocking the active site and preventing RNA replication. researchgate.net.

The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is another vital enzyme responsible for cleaving viral polyproteins into functional units necessary for replication bsmiab.org. Inhibition of Mpro is a target for antiviral drug development. While one study indicated that neither aloin isoform inhibited 3CLpro enzymatic activity researchgate.netnih.gov, other research exploring potential Mpro inhibitors from medicinal plants has considered compounds like aloin. bsmiab.org. The mechanisms of Mpro inhibition often involve interactions with residues in its active site, such as Cys-145 and His-41. bsmiab.org.

Receptor Interaction Studies (e.g., ACE2)

The entry of SARS-CoV-2 into host cells is primarily mediated by the binding of the viral spike (S) protein to the human angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface. researchgate.netnih.gov. Disrupting this interaction is a strategy for preventing viral infection.

Studies, particularly on Aloin A, a stereoisomer of Aloin B, have investigated the potential for aloin to interfere with the interaction between the SARS-CoV-2 Receptor Binding Domain (RBD) of the spike protein and ACE2. Molecular dynamics simulations have identified a binding site at the interface of the RBD and ACE2. researchgate.netnih.gov. Introducing ligands into this site has shown the potential to destabilize and induce the dissociation of the RBD-ACE2 complex. researchgate.netnih.gov. While much of the detailed work in the search results focuses on Aloin A's ability to destabilize the RBD-ACE2 complex researchgate.netnih.govtandfonline.com, the structural similarity between Aloin A and Aloin B suggests that Aloin B may warrant similar investigation into its potential interaction with the ACE2 receptor and the RBD-ACE2 complex.

Anti-diabetic Mechanisms of Aloin B

Aloin B has been explored for its potential anti-diabetic properties, primarily through the inhibition of enzymes involved in carbohydrate metabolism.

Enzyme Inhibition (e.g., pancreatic α-amylase)

One of the key mechanisms by which compounds can exert anti-diabetic effects is by inhibiting enzymes that break down carbohydrates in the digestive system, such as pancreatic α-amylase and α-glucosidase. This inhibition slows down the absorption of glucose into the bloodstream, helping to regulate blood sugar levels. ijcsrr.orgresearchgate.netmdpi.com.

Research indicates that compounds found in Aloe vera, including aloin, can inhibit α-amylase and α-glucosidase enzymes. mdpi.comijcsrr.org. Specifically, studies investigating Aloin B and its derivatives have shown potential as type-2 antidiabetic agents through the mechanism of inhibiting pancreatic α-amylase action. ijcsrr.orgresearchgate.netijcsrr.org. One study using Quantitative Structure-Activity Relationship (QSAR) and molecular docking methods identified an Aloin B derivative with potent inhibitory activity against pancreatic α-amylase (PDB code: 1B2Y). ijcsrr.orgresearchgate.netijcsrr.org. This derivative showed a binding energy value of -7.07 kcal/mol and an inhibition constant of 6.58 µM, forming hydrogen bonds with amino acid residues including aspirin, glycine, threonine, and arginine. ijcsrr.orgresearchgate.netijcsrr.org.

Table 2: Pancreatic α-amylase Inhibition by an Aloin B Derivative (In Silico Study)

ParameterValue
Binding Energy (kcal/mol)-7.07
Inhibition Constant (µM)6.58
Interacting ResiduesAspirin, Glycine, Threonine, Arginine

Furthermore, aloin (a mixture of A and B) has been reported to show inhibitory activity against the α-amylase enzyme, with one study on Aloe vera extract containing aloin reporting an IC₅₀ of 0.34 mg/mL, which was higher than the positive control acarbose (B1664774) (0.54 mg/mL). ijcsrr.org. This suggests that aloin compounds contribute to the α-amylase inhibitory activity observed in Aloe vera extracts. ijcsrr.org.

Beyond enzyme inhibition in the digestive tract, aloin has also been investigated for its effects on glucose metabolism pathways within cells. Studies have shown that aloin can increase glucose consumption and stimulate the activity of enzymes like hexokinase and pyruvate (B1213749) dehydrogenase in insulin-resistant liver cells. researchgate.netsciopen.com. Additionally, aloin treatment in diabetic mouse models inhibited the protein expression of c-Jun N-terminal kinases (JNK) and activated the IRS1/PI3K/Akt signaling pathway in the liver, a pathway crucial for insulin (B600854) signaling and glucose uptake. researchgate.netsciopen.com.

Other Investigated Biological Activities of Aloin B (Mechanistic Focus)

Research has also explored other potential biological activities of Aloin B, focusing on the underlying mechanisms.

Neuroprotective Mechanisms

Aloin, including Aloin B, has been suggested to possess neuroprotective effects. bmmj.orgnih.govresearchgate.netnih.gov. These effects may involve multiple mechanisms, although specific studies focusing solely on Aloin B's neuroprotective mechanisms are less prevalent than those on aloin or Aloin A.

Proposed neuroprotective mechanisms of aloin include improving cognitive dysfunction, preventing chronic gliosis, and exhibiting antioxidant and anti-inflammatory properties. bmmj.orgnih.govresearchgate.net. Aloin has been suggested to act as a caspase inhibitor and activate survival mechanisms, such as the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which is involved in promoting cell survival and inhibiting apoptosis. nih.gov.

Studies have also investigated the effect of aloin on amyloid-beta (Aβ) aggregation, a key feature of Alzheimer's disease. While some research on aloin A and B using ThT fluorescence experiments did not show inhibition of Aβ amyloid aggregation, suggesting other mechanisms are responsible for their neuroprotective effects nih.govresearchgate.net, other studies on aloin in Alzheimer's disease rat models have indicated a reduction in amyloid plaque formation and improved cognitive abilities. bmmj.orgjssuni.edu.in.

Furthermore, aloin has demonstrated an ability to inhibit the 20S proteasome in in vitro tests. nih.govresearchgate.net. The proteasome is a cellular machine involved in protein degradation, and its inhibition has been linked to potential therapeutic effects in various diseases, including neurodegenerative conditions and cancer. nih.gov.

Nephroprotective Mechanisms

Studies suggest that aloin, which includes aloin B, may possess nephroprotective effects. While the specific mechanisms of aloin B are still being elucidated, research on aloin in the context of liver injury induced by aflatoxin B1 (AFB1) in rats has shown improvements in renal swelling and pathological changes in liver tissue. nih.gov This protective effect is presumed to be related to the anti-inflammatory and antioxidant activities of aloin. nih.govresearchgate.net Oxidative damage is considered a primary mechanism in many chronic renal pathologies. researchgate.net

Skin Pigmentation Modulation via Alpha Adrenergic Receptor Stimulation

Aloin, including aloin B, has been investigated for its effects on skin pigmentation. Studies using isolated tail melanophores of Bufo melanostictus tadpoles demonstrated that aloin induced dose-dependent melanin (B1238610) aggregating effects similar to adrenaline. nih.govresearchgate.netbohrium.com These findings suggest that aloin can cause melanin aggregation, leading to skin lightening, through the stimulation of alpha-adrenergic receptors. nih.govresearchgate.netbohrium.comthieme-connect.com Further research indicated that yohimbine, an α2 adrenergic blocker, could block these effects, while reserpine (B192253) potentiated them, supporting the role of alpha-2 adrenoceptors in this mechanism. bohrium.com

Intestinal Epithelial Cell Permeability Regulation

The impact of aloin on intestinal epithelial cell permeability has been examined. In vitro studies using intestinal epithelial cells revealed that aloin and its metabolites are absorbed by these cells. nih.govfrontiersin.org While aloin at higher concentrations (500 μM) was found to alter intestinal barrier function, its metabolic product, aloe-emodin (B1665711), did not alter epithelial cell permeability. nih.govfrontiersin.orgresearchgate.net Research also indicates that aloin can exhibit antibacterial properties against certain intestinal commensal bacteria and decrease butyrate (B1204436) production in a dose-dependent manner in rat fecal slurry, an in vitro model simulating human colon content. nih.govfrontiersin.orgresearchgate.net This suggests a potential impact on the gut microbiota composition. researchgate.net

Modulation of Specific Channels (e.g., Kir4.1, aquaporin-4)

Aloin has been shown to influence the function of specific channels, particularly Kir4.1 and aquaporin-4 (AQP4). In a rat model of thioacetamide (B46855) (TAA)-induced hepatic retinopathy, administration of aloin suppressed liver injury and Müller cell swelling by normalizing Kir4.1 and aquaporin-4 channels. mdpi.comresearchgate.net These channels play a crucial role in potassium and water transport in Müller cells, which are important for maintaining the retinal microenvironment. researchgate.netnih.govnih.gov The normalization of these channels by aloin suggests a mechanism by which it may help protect against retinal injury associated with liver failure. mdpi.comresearchgate.netnih.gov Kir4.1 and AQP4 are co-localized in astrocytes and are important for maintaining water and potassium homeostasis. nih.govnih.gov

MechanismKey FindingsRelevant Channels/Receptors
NephroprotectionImprovement in renal swelling and pathological changes in liver injury models. nih.gov Linked to anti-inflammatory and antioxidant effects. nih.govNot specifically identified in search results
Skin Pigmentation ModulationInduces melanin aggregation in melanophores. nih.govresearchgate.netbohrium.com Leads to skin lightening. nih.govresearchgate.netbohrium.comAlpha adrenergic receptors (specifically α2) nih.govresearchgate.netbohrium.comthieme-connect.com
Intestinal Epithelial Cell Permeability RegulationAlters barrier integrity at higher concentrations. nih.govfrontiersin.orgresearchgate.net Metabolized to aloe-emodin, which does not alter permeability. nih.govfrontiersin.orgresearchgate.netNot specifically identified in search results
Modulation of Specific Channels (Kir4.1, aquaporin-4)Normalizes Kir4.1 and AQP4 channels in a hepatic retinopathy model. mdpi.comresearchgate.net Helps protect against retinal injury. mdpi.comresearchgate.netnih.govKir4.1, Aquaporin-4 (AQP4) mdpi.comresearchgate.netnih.govnih.gov

Structure Activity Relationship Sar Studies of Aloin B and Its Derivatives

Impact of Isomeric Differences (Aloin A vs. Aloin (B1665253) B) on Pharmacological Properties

Aloin exists as a mixture of two diastereoisomers, aloin A and aloin B, which have similar chemical properties but differ in their stereochemistry at the C-10 position. guidetomalariapharmacology.orgncats.ionih.gov Aloin A has the 10S configuration, while Aloin B has the 10R configuration. guidetomalariapharmacology.orgnih.gov While often studied as a mixture, the distinct stereochemistry of aloin A and aloin B suggests they may exhibit different pharmacological properties. nih.gov

Research indicates that aloin A and aloin B can interconvert in vivo, and their metabolic profiles in rats have been found to be identical. nih.gov Despite this, investigations into their therapeutic potential sometimes involve separating the two epimers to establish specific structure-activity relationships. nih.gov Studies exploring their neuroprotective and anticancer properties have noted that the structural differences between these epimers may lead to distinct pharmacological effects, although both have shown instability in aqueous solutions. nih.gov

Influence of Functional Groups on Aloin B's Biological Activity (e.g., hydroxyl groups, sugar moiety)

The biological activity of aloin B is intrinsically linked to its chemical structure, which includes an anthrone (B1665570) core, hydroxyl groups, and a C-linked glucose sugar moiety. nih.govnih.govechemi.com

Hydroxyl Groups: The presence and position of hydroxyl groups on the anthraquinone (B42736) nucleus are significant for the activity of anthraquinones. Studies on anthraquinones, including those structurally related to aloin B's aglycone (aloe-emodin anthrone), suggest that the number and position of hydroxyl groups play a role in activities like cell growth inhibition and antimutagenicity. iomcworld.com For instance, anthraquinones with two or three hydroxyl groups have shown greater effectiveness in inhibiting cell growth compared to those without hydroxyl groups. iomcworld.com The hydroxyl groups can influence properties like polarity and the ability to form hydrogen bonds, which are important for interactions with biological targets. preprints.orgmdpi.com

Rational Design and Synthesis Approaches for Aloin B Derivatives with Enhanced Activity

Rational design and synthesis approaches aim to create novel compounds based on the structure of a lead compound like aloin B, with modifications intended to enhance specific biological activities, improve stability, or alter pharmacokinetic properties. drugdesign.org This involves understanding the SAR of the parent compound and designing derivatives with altered functional groups or structural features.

Based on the structure of aloin B and its aglycone, aloe-emodin (B1665711) anthrone, derivatives can be designed by modifying the hydroxyl groups, the hydroxymethyl group, or the sugar moiety, or by introducing new functional groups onto the anthrone ring. For example, studies on related anthraquinones and aloe-emodin derivatives have explored the impact of introducing amine groups or modifying hydroxyls on activities like anti-inflammatory or antibacterial effects. researchgate.netukzn.ac.za

Synthesis strategies involve chemical reactions to introduce or modify functional groups on the aloin B structure or its aglycone. For instance, the synthesis of aloe-emodin derivatives with improved water solubility and antitumor activity has been reported, involving the creation of hybrid molecules. researchgate.net Similarly, aloin has been synthetically transformed into derivatives like aloe-emodin, rheinal, and rhein, as well as amine derivatives, to investigate their inhibitory activity against matrix metalloproteinases and antiplasmodial activity. ukzn.ac.za These studies demonstrate that targeted structural modifications can lead to derivatives with altered or enhanced biological profiles compared to the parent compound. ukzn.ac.za

Rational design is guided by SAR data, where the effects of specific structural changes on activity are analyzed to inform the design of subsequent generations of derivatives. drugdesign.org This iterative process of design, synthesis, and biological evaluation is fundamental to discovering compounds with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Studies of Aloin B

Molecular Docking Investigations for Aloin (B1665253) B

Molecular docking is a widely used computational technique to predict the preferred orientation, or pose, of a ligand when bound to a receptor, as well as to estimate the binding affinity. Studies involving Aloin B have utilized molecular docking to explore its potential interactions with a range of biological targets, including proteins and nucleic acid structures.

Ligand-Protein Interaction Profiling

Molecular docking studies have been conducted to profile the interactions of Aloin B with various protein targets relevant to different diseases. For instance, computational structural modeling of Aloin A and B interaction with the papain-like protease (PLpro) of SARS-CoV-2 revealed that both isoforms can form hydrogen bonds with Tyr268 of PLpro, an interaction considered critical for the enzyme's proteolytic activity thegoodscentscompany.comwikidata.orgnih.gov.

In the context of chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS), molecular docking confirmed stable binding between Aloin and core targets identified through network pharmacology wikipedia.org. Similarly, for combined allergic rhinitis and asthma syndrome (CARAS), molecular docking showed that aloin could stably bind to core target proteins nih.govncats.io. Molecular docking has also been used to explore the binding ability of Aloin A (often studied alongside Aloin B due to their similar properties) with key targets in cancer cachexia-induced muscle atrophy cenmed.com.

While some studies have investigated the interaction of aloe-active compounds, including aloin, with G-quadruplex DNA structures, one preliminary study indicated that aloin showed poor G-quadruplex binding ability compared to other congeners like aloe emodin (B1671224) and aloe emodin-8-glucoside (B117821) nih.gov.

Molecular Dynamics (MD) Simulations of Aloin B Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing dynamic insights into the stability of ligand-target complexes and the nature of their interactions. MD simulations have been used in conjunction with molecular docking to further validate and understand the binding of Aloin B to its targets.

For the interaction with SARS-CoV-2 PLpro, 100 ns molecular dynamics simulation studies predicted that both aloin isoforms (A and B) have a strong interaction with Glu167, which is necessary for PLpro deubiquitination activity thegoodscentscompany.comwikidata.orgnih.gov.

MD simulations have also been utilized to further validate the binding stability of Aloin with core targets identified in studies related to CP/CPPS wikipedia.org and CARAS nih.govncats.io. These simulations involved analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), hydrogen bonds, and Solvent Accessible Surface Area (SASA) of the Aloin-target complexes wikipedia.orgnih.gov. MD results have indicated that the binding of aloin to most tested proteins was relatively stable nih.gov. Molecular dynamics results also showed good binding ability between Aloin A and key targets in cancer cachexia cenmed.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aloin B Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of compounds and their biological activities. This allows for the prediction of the activity of new or untested compounds and can guide the design of analogs with improved properties.

A study investigating the potential of Aloin B compounds and their derivatives as type-2 antidiabetic agents utilized QSAR modeling in conjunction with molecular docking guidetomalariapharmacology.org. This research aimed to identify potent derivatives that could inhibit the pancreatic α-amylase enzyme guidetomalariapharmacology.org. The study reported QSAR analysis results, including an R² value of 0.980 and a PRESS value of 0.0004 for a potent Aloin B derivative, indicating a good correlation between structural features and inhibitory activity guidetomalariapharmacology.org. The binding energy for this derivative with pancreatic α-amylase was reported as -7.07 kcal/mol, with an inhibition constant of 6.58 µM and the formation of hydrogen bonds with specific amino acid residues guidetomalariapharmacology.org.

Network Pharmacology and Systems Biology Approaches in Aloin B Research

Network pharmacology and systems biology approaches are employed to understand the complex interactions between a compound and multiple biological targets within a biological system. These methods help to elucidate the holistic mechanisms of action and identify potential therapeutic pathways.

Studies have applied network pharmacology to explore the pharmacological mechanisms of Aloin (including Aloin B) in various conditions, such as gastric cancer, CP/CPPS wikipedia.org, CARAS nih.govncats.io, and cancer cachexia cenmed.com.

Target Identification and Pathway Enrichment Analysis

Network pharmacology studies typically involve screening for potential targets of Aloin from public databases and identifying targets related to the specific disease of interest wikipedia.orgnih.govncats.iocenmed.com. Protein-protein interaction (PPI) networks are then constructed to identify key or "hub" genes wikipedia.orgcenmed.com.

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes, cellular components, molecular functions, and signaling pathways associated with the identified targets wikipedia.orgnih.govncats.iocenmed.com.

For gastric cancer, network pharmacology analysis of Aloin identified 129 potential targets, with AKT1 and CASP3 among the hub genes in the PPI network. GO enrichment analysis revealed involvement in numerous biological processes, cellular components, and molecular functions. KEGG analysis indicated that the anti-cancer effect might be mediated through pathways such as PI3K-AKT, FoxO, and Ras signaling pathways, with the PI3K-AKT pathway potentially playing a significant role.

In the context of CP/CPPS, network pharmacology identified 235 genes interacting with Aloin, and PPI analysis revealed AKT1, EGFR, ESR1, HSP90AA1, and SRC as core targets wikipedia.org. GO analysis yielded a large number of enrichment results across biological processes, cellular components, and molecular functions wikipedia.org. KEGG pathway analysis identified 172 pathways wikipedia.org.

For CARAS, network pharmacology identified common targets and core targets, and GO and KEGG analyses indicated that endopeptidase activity and the MAPK signaling pathway played important roles ncats.io. KEGG enrichment analysis suggested that Aloin might significantly treat allergic rhinitis and asthma via the MAPK signaling pathway nih.gov.

In cancer cachexia-induced muscle atrophy, network pharmacology predicted 51 potential targets for Aloin A, with AKT1, AKT3, and BCL2 identified as hub targets cenmed.com. KEGG and GO enrichment analysis showed associations with pathways like PI3K-AKT, MAPK, TNF, and TLR, and biological processes including inflammation, apoptosis, and cell proliferation cenmed.com.

These network pharmacology and systems biology approaches provide a comprehensive view of the potential molecular mechanisms of Aloin B by identifying its interactions with multiple targets and their involvement in relevant biological pathways.

Stability and Formulation Research for Aloin B

Factors Affecting Aloin (B1665253) B Stability

The stability of aloin, including Aloin B, is significantly influenced by environmental factors, notably pH and temperature nih.govnih.govoup.comoup.comresearchgate.netmdpi.com. Studies have shown that both aloin A and aloin B are not stable in aqueous solutions and tend to degrade rapidly nih.govresearchgate.net. Investigations into the stability of aloin A, often used as a proxy for aloin stability due to their similar properties and co-occurrence, provide valuable insights into the behavior of Aloin B.

High temperatures accelerate the degradation of aloin. For instance, aloin A content decreased by over 90% within 12 hours at 50°C and within 6 hours at 70°C oup.comoup.comresearchgate.net. Even at 30°C, over 50% degradation of aloin A was observed within 24 hours, exceeding 90% by day 3 oup.com. While relatively more stable at 4°C, over 60% of aloin A still degraded within 14 days at this temperature oup.com.

pH also plays a critical role in aloin stability. Aloin exhibits good stability under acidic conditions. For example, aloin A remained 94% stable at pH 2.0 for 14 days oup.comoup.comresearchgate.net. Similarly, good stability was observed at pH 3.5 nih.govmdpi.com. Conversely, stability decreases significantly at higher pH values. At pH 8.0, less than 2% of aloin A remained within 12 hours oup.comoup.comresearchgate.net. A substantial reduction in aloin concentration was also noted at pH 6.7 nih.govmdpi.com. Studies specifically examining aloin A and B together have shown that both degrade in aqueous solution, with their concentration decreasing by over 50% within approximately 12 hours at 37°C and pH 7.4 nih.govresearchgate.netresearchgate.net.

Light exposure, in contrast to temperature and pH, has been reported to exert no significant influence on the stability of aloin A over a 14-day experimental period oup.comoup.comresearchgate.net.

The degradation of aloin can lead to the formation of various products depending on the conditions. At higher temperatures and neutral to basic pH, 10-hydroxyaloins A and B are major degradation products. Under acidic conditions (pH 5.0 or below) and lower temperatures (specifically 4°C), aloe-emodin (B1665711) and elgonica-dimers A and B are primarily formed oup.comoup.com.

The following table summarizes the impact of pH and temperature on aloin A stability, providing context for the expected behavior of Aloin B:

Condition (Temperature, pH)TimeApproximate % Aloin A RemainingMajor Degradation ProductsSource
70°C6 h<10%10-hydroxyaloins A and B oup.comoup.comresearchgate.net
50°C12 h<10%10-hydroxyaloins A and B oup.comoup.comresearchgate.net
30°C24 h<50%10-hydroxyaloins A and B oup.com
30°C3 days<10%10-hydroxyaloins A and B oup.com
4°C1 day~90%Elgonica-dimers A and B oup.com
4°C14 days<40%Elgonica-dimers A and B oup.com
pH 8.06 h~7%10-hydroxyaloins A and B oup.comoup.comresearchgate.net
pH 8.012 h<2%10-hydroxyaloins A and B oup.comoup.comresearchgate.net
pH 6.7-Substantial reduction- nih.govmdpi.com
pH 3.5-Unaffected- nih.govmdpi.com
pH 2.014 days94%Aloe-emodin, Elgonica-dimers A and B oup.comoup.comresearchgate.net
37°C, pH 7.4 (Aloin A & B)~12 h<50%- nih.govresearchgate.netresearchgate.net

Strategies for Enhancing Aloin B Stability

Given the instability of aloin and Aloin B in aqueous solutions and under certain temperature and pH conditions, strategies to enhance their stability are crucial for their practical application acs.orgnih.govresearchgate.net. Encapsulation into effective drug delivery systems is a significant approach highlighted in research to improve stability acs.orgnih.govresearchgate.net.

One promising strategy involves the encapsulation of aloin in carbon dot nanoparticles acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. Research indicates that encapsulation in carbon dot nanoparticles leads to higher water stability for aloin acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This enhanced stability in aqueous environments is particularly important as aloin is prone to rapid degradation in such conditions researchgate.net.

Research on Advanced Delivery Systems for Aloin B

Research into advanced delivery systems for Aloin B is driven by the need to overcome its stability issues and potentially improve its therapeutic efficacy acs.orgnih.govresearchgate.net. The mechanistic focus of this research centers on how these systems protect the compound from degradation and facilitate its transport and uptake.

Encapsulation in carbon dot nanoparticles is one such area of research. The mechanism by which carbon dots enhance aloin stability is primarily through providing a protective environment that shields the compound from the degrading effects of the surrounding medium, particularly in aqueous solutions acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This encapsulation can limit exposure to factors like pH and temperature fluctuations that contribute to degradation. Furthermore, encapsulation in carbon dot nanoparticles has been associated with increased antiproliferative activity of aloin, suggesting that the delivery system may also play a role in improving cellular uptake or intracellular delivery acs.orgnih.govresearchgate.netresearchgate.net.

Another emerging area of research in delivery systems for natural compounds like aloin involves the use of plant-derived extracellular vesicles (PDEVs) mdpi.com. PDEVs are being explored as potential carriers for bioactive molecules, with a proposed mechanism of action that includes safeguarding the encapsulated molecules from degradation and facilitating their delivery to target sites mdpi.com. This protective mechanism is attributed to the vesicular structure of PDEVs, which can encapsulate and shield the cargo from the external environment. While research in this specific area for Aloin B may be ongoing, the principle of using natural vesicles to enhance the stability and delivery of plant-derived compounds is a relevant avenue of investigation.

These advanced delivery systems aim to improve the pharmacokinetic profile of Aloin B by enhancing its stability and potentially directing its delivery, thereby maximizing its therapeutic potential while minimizing degradation.

Future Research Directions and Emerging Paradigms for Aloin B

Elucidation of Unclarified Mechanisms of Action and Function

Despite research into aloin's biological activities, the precise molecular mechanisms underlying many of its observed effects remain unclarified. researchgate.netnih.gov Future research needs to develop new approaches for studying the pharmacological molecular mechanisms by which aloin (B1665253), including the Aloin B diastereomer, acts against various conditions. researchgate.net For instance, while aloin has shown anti-inflammatory properties by potentially inhibiting the NF-κB signaling pathway, the molecular basis is still not fully understood. nih.gov Further studies are needed to confirm the mechanism of aloin against conditions like combined allergic rhinitis and asthma syndrome, potentially involving the down-regulation of MAPK signaling related proteins, and require additional in vitro experiments. frontiersin.org Research also suggests that the instability of aloin in aqueous solutions at certain pH values could influence its mechanism of action in different biological compartments, highlighting the importance of determining its pKa. researchgate.net The potential role of aloin in modulating inflammatory and immune responses and the underlying mechanisms require further elucidation. mdpi.com

Development of Novel Research Methodologies for Aloin B Investigation

The investigation of Aloin B necessitates the development and application of novel research methodologies to enhance accuracy, sensitivity, and efficiency. Techniques such as high-performance liquid chromatography (HPLC) have been developed for the quantitative determination of Aloins A and B in Aloe vera extracts and commercial products, offering good sensitivity and accuracy for scientific validation. scirp.orgresearchgate.netresearchgate.net Further development of such analytical methods is crucial for precise quantification and quality control. scirp.orgjssuni.edu.in Advanced techniques like proton nuclear magnetic resonance (NMR) spectrometry are being used to verify the identity and purity of aloe vera components at the molecular level, which is vital for ensuring the quality and consistency of research materials. businesswire.com Novel extraction procedures, including ultrasound-assisted extraction, microwave-assisted extraction, enzyme-assisted extraction, accelerated solvent extraction, sub- and supercritical fluid extractions, and pressurized liquid extraction, offer benefits such as reduced solvent consumption, shorter extraction times, and higher yields, and their application to Aloin B extraction warrants further exploration. mdpi.com

Exploration of Synergistic Interactions of Aloin B with Other Bioactive Compounds

Exploring the synergistic interactions between Aloin B and other bioactive compounds, both from Aloe vera and other sources, presents a promising avenue for future research. Studies have indicated that Aloe vera extract can exhibit synergistic or additive effects when combined with certain antimicrobials, potentially delaying bacterial resistance. frontiersin.org For example, combinations with β-lactam drugs like cloxacillin (B1194729) and ceftiofur (B124693) have shown lower minimum inhibitory concentrations against S. aureus. frontiersin.org Research has also investigated the synergistic antioxidant activity of aloin in combination with camel β-casein and its peptides. nih.gov An equimolar mixture of Aloin A and Aloin B has demonstrated the ability to inhibit proteasome in in-tube tests, suggesting potential anticancer properties. researchgate.net Further research is needed to fully understand these synergistic effects and identify optimal combinations for various applications.

Advanced Bioprocessing and Agronomical Research for Enhanced Aloin B Production

Optimizing the production of Aloin B involves advanced bioprocessing and agronomical research. Agronomical factors such as nutrient solutions, irrigation levels, and light intensity can influence the content of aloin in Aloe species. researchgate.netresearchgate.net For instance, studies have shown that increased illumination levels can enhance the biosynthesis of aloin B in Aloe arborescens, although this may not always translate to higher per-plant yield. researchgate.net Irrigation with brackish water and growing plants under shade in loamy sand soil have also been shown to result in high aloin production. researchgate.net The addition of biochar to the growing substrate has been found to enhance aloin content in mature leaves of Aloe arborescens. unipa.it Future research should focus on identifying optimal agronomical practices and developing advanced bioprocessing techniques, potentially utilizing Aloe vera processing waste, to efficiently increase Aloin B production and yield. researchgate.netbsmiab.org Novel extraction techniques are also part of enhancing the efficiency of obtaining aloin and other components from Aloe vera. utm.my

Integration of Multi-Omics Data in Aloin B Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for a comprehensive understanding of Aloin B's effects and the biological systems it interacts with. frontiersin.orgfrontiersin.orgnih.gov This approach can help identify cross-omics correlations, uncover interactions between genomic features and other molecular components, and provide insights into the functional implications of biological processes influenced by aloin. frontiersin.org Integrating data from different omic experimental sources can offer a more comprehensive functional understanding of biological systems and has applications in areas such as disease diagnosis and therapy. frontiersin.orgnih.gov While multi-omics integration is complex and requires specialized methods, applying these techniques to Aloin B research can help unravel the underlying mechanisms at multiple molecular levels and potentially identify biomarkers or therapeutic targets. nih.govrsc.org Computational approaches and the integration of 'omics' data are increasingly used for identifying potential drug targets. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Aloin B’s bioactive properties while ensuring reproducibility?

  • Methodological Answer : Begin by defining measurable outcomes (e.g., cytotoxicity, antioxidant activity) and selecting validated assays (e.g., MTT for cytotoxicity, DPPH for antioxidant capacity). Include detailed protocols for compound preparation (e.g., solvent, concentration ranges) and negative/positive controls. Replicate experiments at least three times and document instrument calibration steps. Follow guidelines for reporting experimental details in manuscripts, such as separating primary data from supplementary materials .

Q. What strategies are effective for conducting a literature review on Aloin B’s mechanisms of action?

  • Methodological Answer : Use Boolean operators (e.g., "Aloin B" AND "apoptosis" OR "anti-inflammatory") in databases like PubMed and Scopus. Prioritize primary sources and recent reviews for mechanistic insights. Track citations via tools like Web of Science to identify seminal studies. Critically evaluate experimental designs in existing literature (e.g., cell lines used, dosage ranges) to identify gaps .

Q. How can researchers optimize sample preparation for Aloin B in HPLC or LC-MS analysis?

  • Methodological Answer : Standardize extraction protocols (e.g., solvent polarity, temperature) to minimize matrix interference. Validate recovery rates using spiked samples and include internal standards (e.g., deuterated analogs) for quantification. Report purity thresholds (e.g., ≥95%) and batch-to-batch variability in supplementary materials .

Advanced Research Questions

Q. How should contradictory data on Aloin B’s pharmacokinetics be resolved in meta-analyses?

  • Methodological Answer : Perform heterogeneity analysis (e.g., I² statistic) to assess study variability. Stratify data by administration routes (oral vs. intravenous) or model systems (in vitro vs. in vivo). Use sensitivity analyses to exclude outliers and validate findings with in silico modeling (e.g., PBPK simulations) .

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of Aloin B in complex biological systems?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Incorporate uncertainty quantification (e.g., Monte Carlo simulations) for error propagation .

Q. How can researchers integrate multi-omics data to elucidate Aloin B’s molecular targets?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., KEGG, Reactome). Validate candidate targets via CRISPR knockdown or pharmacological inhibition. Address batch effects and normalization biases with ComBat or similar algorithms .

Methodological Frameworks for Data Presentation

Q. What guidelines ensure rigorous reporting of Aloin B’s in vivo toxicity data?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: report sample size justification, randomization methods, and blinding protocols. Include histopathology images with scale bars and statistical summaries (mean ± SD) in tables. Disclose conflicts of interest and funding sources .

Q. How should researchers address variability in Aloin B’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC assays. Compare degradation kinetics using Arrhenius equations. Publish raw chromatograms and degradation product profiles in open-access repositories .

Tables for Key Methodological Considerations

Research Aspect Recommended Technique Evidence-Based Rationale
Dose-response analysisFour-parameter logistic modelAccounts for sigmoidal biological variability
Contradictory data resolutionSensitivity analysis + stratificationReduces confounding from study design
Multi-omics integrationCross-platform normalization (ComBat)Minimizes technical batch effects

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(10R)-1,8-Dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one
Reactant of Route 2
(10R)-1,8-Dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.